Pyrazolo[1,5-a]pyrimidine
Overview
Description
Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar nitrogen-heterocyclic system that contains both pyrazole and pyrimidine rings . This compound has garnered significant attention in medicinal chemistry and material science due to its diverse biological activities and photophysical properties .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as strategic compounds for various applications due to their diverse biological activities . They have been found to exhibit significant anticancer activity , and they are also known to inhibit human carbonic anhydrase (hCA-I and hCA-II) isoforms . These compounds have also been identified as potential inhibitors of α-amylase, α-glucosidase, and β-glucosidase .
Mode of Action
The mode of action of this compound derivatives is largely dependent on their structural characteristics. For instance, electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that these compounds interact with their targets in a way that is influenced by their electronic structure.
Biochemical Pathways
For instance, their anticancer activity could be related to their ability to interfere with cell proliferation pathways . Their inhibitory effects on enzymes like α-amylase, α-glucosidase, and β-glucosidase suggest that they may also affect carbohydrate metabolism .
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles such as alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . These reactions are often conducted under solvent-free conditions or using microwave irradiation to enhance yield and efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, safety, and environmental impact.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
Cyclization: This involves the formation of additional rings through intramolecular reactions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can introduce various functional groups onto the this compound scaffold .
Scientific Research Applications
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine is unique due to its fused ring structure, which imparts rigidity and planarity, enhancing its binding affinity and specificity for biological targets . Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Another fused nitrogen-heterocyclic system with different ring fusion, leading to distinct biological activities.
Imidazo[1,2-a]pyrimidine: Shares structural similarities but differs in the position of nitrogen atoms, affecting its chemical reactivity and applications.
Triazolo[1,5-a]pyrimidine: Contains an additional nitrogen atom in the ring system, offering unique properties for medicinal and material science applications.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-3-7-6-2-4-8-9(6)5-1/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIJKUBTLZTFRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469781 | |
Record name | Pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
274-71-5 | |
Record name | Pyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=274-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolopyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRAZOLOPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX2KR7M4A4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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